2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-thioacetamide derivatives, which are characterized by a central 1,2,4-triazole core substituted with sulfur-linked acetamide groups and aromatic moieties. The structure features a 4-phenyl-5-(pyridin-4-yl)triazole ring system connected via a thioether bond to an acetamide group, where the nitrogen of the acetamide is further substituted with a para-tolyl (p-tolyl) group.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-16-7-9-18(10-8-16)24-20(28)15-29-22-26-25-21(17-11-13-23-14-12-17)27(22)19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCPJRAKWSKLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150437 | |
| Record name | Acetamide, N-(4-methylphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113518-48-2 | |
| Record name | Acetamide, N-(4-methylphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113518482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-methylphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with appropriate acetamide derivatives. The crystal structure has been characterized using X-ray diffraction techniques, revealing an orthorhombic system with specific lattice parameters (a = 9.7864 Å, b = 15.5709 Å, c = 18.7774 Å) and space group Pbca .
Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | Pbca |
| a (Å) | 9.7864(2) |
| b (Å) | 15.5709(3) |
| c (Å) | 18.7774(4) |
| Volume (ų) | 2861.36(10) |
| Z | 8 |
Biological Activities
Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities including antimicrobial, antifungal, anticancer, and antiviral properties. Specifically, the compound has shown promising results in various assays.
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess significant antimicrobial activity. For instance, compounds similar to 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide have been effective against various bacterial strains and fungi .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds derived from similar structures were evaluated against colon carcinoma (HCT-116) and breast cancer (T47D), showing IC50 values as low as 6.2 μM for certain derivatives . This suggests that the target compound may also exhibit similar anticancer properties.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as tyrosinase (TYR), which is involved in melanin synthesis. Inhibitors of TYR are crucial in treating hyperpigmentation disorders. The structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring significantly affect inhibitory potency .
Case Studies and Experimental Findings
A study conducted on a series of triazole derivatives showed varying degrees of inhibitory effects on TYR activity with IC50 values ranging from >350 μM to <100 μM depending on the substituents present on the aromatic rings . This highlights the importance of structural modifications in enhancing biological activity.
Table: Inhibitory Effects of Triazole Derivatives on TYR
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Compound A | >350 | Poor inhibitor |
| Compound B | 83.61 ± 15.65 | Moderate inhibitor |
| Compound C | 69.80 ± 0.52 | Strong inhibitor |
Scientific Research Applications
Biological Activities
Research indicates that triazole derivatives exhibit significant biological activities, including:
1. Antimicrobial Activity
Triazoles are known for their antifungal properties. Compounds similar to 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide have shown efficacy against various fungal strains. The mechanism often involves inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes .
2. Anticancer Potential
Studies have demonstrated that triazole derivatives possess anticancer properties. The ability to modulate signaling pathways involved in cancer cell proliferation makes these compounds attractive candidates for further development in oncology .
3. Anti-inflammatory Effects
Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
Structural Analysis
The crystal structure of this compound has been characterized using X-ray crystallography, revealing important geometric parameters such as bond lengths and angles within the triazole and pyridine rings. Notably, the dihedral angles between the rings indicate steric interactions that may influence biological activity .
Case Studies
Several studies have illustrated the applications of this compound:
1. Antifungal Studies
A case study examined the antifungal activity of related triazole compounds against Candida spp., showing promising results in inhibiting fungal growth at low concentrations.
2. Anticancer Research
In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on synthetic parameters , physical properties , and biological activities .
Key Observations:
Structural Variations: The target compound differs from VUAA1 and OLC15 in its acetamide substituents (p-tolyl vs. ethyl/butylphenyl groups). Compared to 5o , which replaces the acetamide with an acetonitrile group, the target compound’s amide moiety may improve solubility and hydrogen-bonding capacity.
Synthetic Efficiency :
- Derivatives like 6a and 5n achieve moderate-to-high yields (65–88%) under similar reaction times (5 hours). The absence of data for the target compound suggests further optimization may be required.
Thermal Stability :
- Melting points vary significantly: acetamide derivatives (e.g., 6a: 182–184°C) exhibit lower thermal stability than acetonitrile (5o: 237–240°C) or thiazole (5n: 199–202°C) analogs . The target compound’s melting point is likely intermediate, depending on crystallinity.
Key Observations:
- Orco Modulation: VUAA1 and OLC15 demonstrate that minor structural changes (e.g., ethyl vs. butyl substituents) dramatically alter activity (agonist vs. antagonist) . The target compound’s p-tolyl group may confer unique selectivity or potency.
- Anti-Cancer Potential: Compound 11 , with a hydrazide-pyridinyl substituent, shows anti-migratory effects. The target compound’s acetamide group could similarly interact with cellular targets, though this remains speculative.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic regions for target interaction .
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., fungal CYP51 for antifungal activity) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking predictions .
How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
Advanced Research Question
- Substituent Variation : Modify the p-tolyl group (e.g., halogenation at the para position) or pyridinyl ring (e.g., methyl or nitro substitutions) to assess effects on antimicrobial or anti-inflammatory activity .
- Thioether Linkage Replacement : Compare bioactivity of thioether vs. sulfone or ether analogs to evaluate the role of sulfur .
- In Silico Screening : Prioritize derivatives with improved LogP or polar surface area (PSA) for enhanced bioavailability .
What experimental approaches resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies in efficacy (e.g., varying MIC values) may arise from:
- Assay Conditions : Standardize inoculum size, growth media, and incubation temperature .
- Compound Purity : Validate purity (>95%) via HPLC before testing .
- Model Organisms : Compare activity in murine infection models vs. in vitro assays to account for metabolic differences .
How can microwave-assisted synthesis improve the efficiency of producing this compound?
Advanced Research Question
Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances yield (up to 90%) by enabling rapid, uniform heating. Key parameters:
- Power : 150–200 W.
- Solvent : Polar aprotic solvents (e.g., DMF) with high microwave absorption .
- Catalyst : Use K₂CO₃ or Cs₂CO₃ to accelerate deprotonation of the triazole-thiol precursor .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
- Byproduct Management : Optimize stoichiometry to minimize unreacted α-chloroacetamide, which complicates purification .
- Safety : Handle thiol intermediates under inert atmospheres to prevent oxidation .
How do solvent polarity and pH influence the stability of this compound in biological assays?
Advanced Research Question
- Solvent Effects : Higher polarity (e.g., PBS buffer) enhances solubility but may promote hydrolysis of the acetamide group.
- pH Stability : Test degradation kinetics at physiological pH (7.4) vs. acidic (e.g., gastric pH 2.0) conditions via HPLC monitoring .
- Storage : Lyophilization or storage in anhydrous DMSO at −20°C preserves stability .
What mechanistic studies are recommended to elucidate its anti-inflammatory activity?
Advanced Research Question
- Cytokine Profiling : Measure TNF-α, IL-6, and IL-1β suppression in LPS-stimulated macrophages .
- COX-2 Inhibition : Use enzyme immunoassays to quantify prostaglandin E₂ (PGE₂) reduction .
- NF-κB Pathway Analysis : Western blotting for phosphorylated IκBα and nuclear translocation of p65 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
